
1-Chloropent-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloropent-4-en-2-one is an organic compound with the molecular formula C₅H₇ClO It is a chlorinated derivative of pentenone, characterized by the presence of a chlorine atom at the first carbon and a double bond between the fourth and fifth carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloropent-4-en-2-one can be synthesized through several methods. One common route involves the reaction of 2-chloroacetonitrile with allyltrimethylsilane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using readily available precursors. The process may include steps such as chlorination and subsequent purification to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloropent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloropent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloropent-4-en-2-one involves its reactivity with various biological and chemical entities. The chlorine atom and the double bond make it a versatile compound for forming new bonds and interacting with different molecular targets. Pathways involved may include nucleophilic attack on the carbonyl carbon or electrophilic addition to the double bond.
Comparaison Avec Des Composés Similaires
4-Chloropent-3-en-2-one: Another chlorinated pentenone with a different position of the chlorine atom.
4-Chloropentan-2-one: A saturated analog without the double bond.
Propriétés
Numéro CAS |
100636-38-2 |
|---|---|
Formule moléculaire |
C5H7ClO |
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
1-chloropent-4-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-2-3-5(7)4-6/h2H,1,3-4H2 |
Clé InChI |
BNQGBULLSSEFID-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)

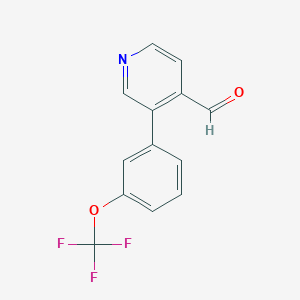
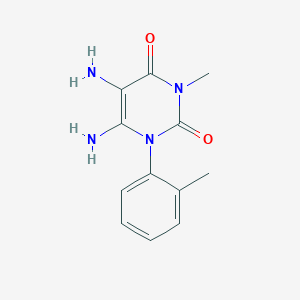
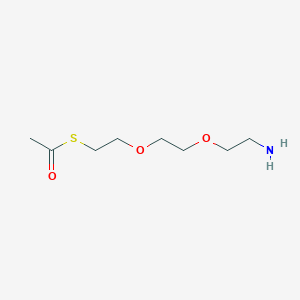

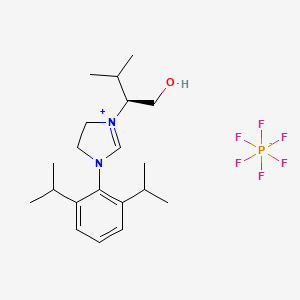
![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)
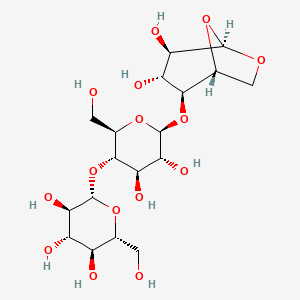
![Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)

